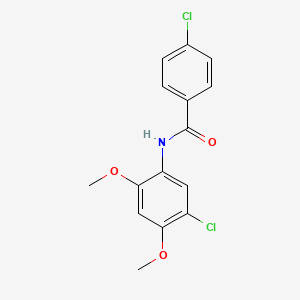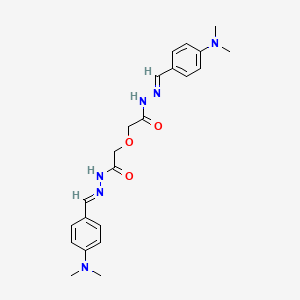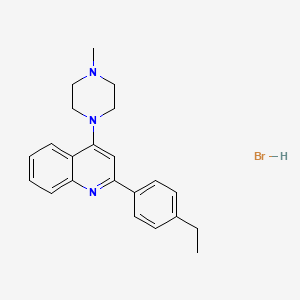![molecular formula C16H17Cl2N3 B11946263 Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- CAS No. 58633-05-9](/img/structure/B11946263.png)
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloroaniline to form the diazonium salt. This is achieved by treating 2,6-dichloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N,N-diethylaniline under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with specific molecular targets. The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This interaction can result in changes in cellular function and structure, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-chloro-N-[(2,6-dichlorophenyl)methylene]
- Benzenamine, 4,4’-methylenebis [3-chloro-2,6-diethyl-]
Uniqueness
Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl- is unique due to its specific substitution pattern and the presence of the azo group. This gives it distinct chemical and physical properties, such as its vibrant color and reactivity, which are not observed in similar compounds. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields further highlight its uniqueness.
Properties
CAS No. |
58633-05-9 |
|---|---|
Molecular Formula |
C16H17Cl2N3 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-16-14(17)6-5-7-15(16)18/h5-11H,3-4H2,1-2H3 |
InChI Key |
OCLUTLIVHOXWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)

![5-Hydroxy-2,3,7,8-tetrahydrobenzo[g][1,3,6,9,2]tetraoxaphosphacycloundecine 5-oxide](/img/structure/B11946219.png)
![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)





